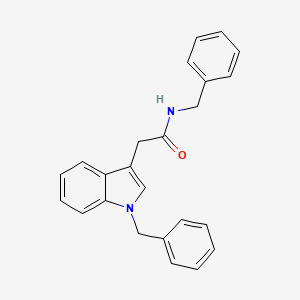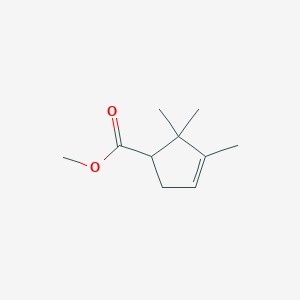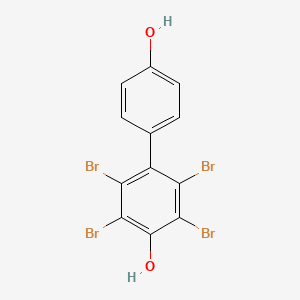
L-Glutamic acid, N-(1-oxoundecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-(1-oxoundecyl)-: is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an oxoundecyl group attached to the nitrogen atom of the glutamic acid molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-(1-oxoundecyl)- typically involves the reaction of L-glutamic acid with an appropriate oxoundecyl derivative. One common method is the acylation of L-glutamic acid using oxoundecyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of L-Glutamic acid, N-(1-oxoundecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Glutamic acid, N-(1-oxoundecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxoundecyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, L-Glutamic acid, N-(1-oxoundecyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in cellular processes. It is used in the development of biomolecules and as a model compound for studying amino acid derivatives .
Medicine: In medicine, L-Glutamic acid, N-(1-oxoundecyl)- is investigated for its potential therapeutic applications. It is explored as a drug candidate for treating various diseases due to its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique properties make it valuable in the development of new materials and products .
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(1-oxoundecyl)- involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- L-Glutamic acid, N-(1-oxododecyl)-
- L-Glutamic acid, N-(1-oxooctyl)-
- L-Glutamic acid, N-(1-oxodecyl)-
Uniqueness: L-Glutamic acid, N-(1-oxoundecyl)- is unique due to its specific oxoundecyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
60239-71-6 |
|---|---|
Molecular Formula |
C16H29NO5 |
Molecular Weight |
315.40 g/mol |
IUPAC Name |
(2S)-2-(undecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-14(18)17-13(16(21)22)11-12-15(19)20/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
ROSWHBDLUMOYGD-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


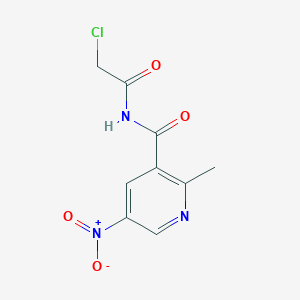


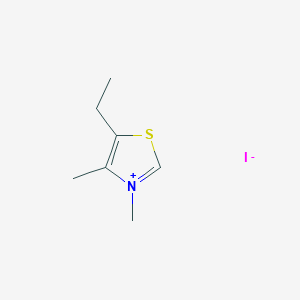

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)

